molecular formula C11H15N5O3 B150664 N6-Metil-2'-desoxiadenosina CAS No. 2002-35-9

N6-Metil-2'-desoxiadenosina

Número de catálogo B150664
Número CAS: 2002-35-9
Peso molecular: 265.27 g/mol
Clave InChI: DYSDOYRQWBDGQQ-XLPZGREQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N6-Methyl-2'-deoxyadenosine (m6dA) is a modified form of adenosine, a nucleoside found in both DNA and RNA. It is a methylated form of the natural nucleotide, and is involved in a variety of metabolic processes. It is a key intermediate in both DNA and RNA synthesis, and is involved in a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

N6-Metil-2’-desoxiadenosina: Aplicaciones de Investigación Científica

Análisis de ADN genómico: N6-Metil-2'-desoxiadenosina se utiliza como estándar en el análisis de ADN genómico para evaluar los niveles de bases modificadas. Esto se hace utilizando métodos de cromatografía líquida de ultra alto rendimiento acoplada a espectrometría de masas de triple cuadrupolo (UHPLC-QQQ-MS/MS), lo que proporciona una medición precisa de las modificaciones del ADN .

Investigación hematológica: En hematología, este compuesto ha mostrado potencial en la promoción de la proliferación de células progenitoras eritroides, que son cruciales para el estudio de la formación de células sanguíneas y los trastornos asociados .

Estudios farmacológicos: Se ha utilizado en estudios farmacológicos, particularmente en el examen de los efectos de la inhibición selectiva de los receptores P2Y1. Estos receptores están implicados en la coagulación de la sangre, y las modificaciones de this compound pueden ayudar a comprender mejor su papel .

Investigación del cáncer: La investigación sugiere que la N-6 adenina-ADN metiltransferasa 1 específica (N6AMT1) puede mediar la metilación de la N6-desoxiadenosina en células de cáncer de hígado humano, lo que indica su posible papel en la epigenética del cáncer .

Estudios neurológicos: Se han observado procesos de metilación similares en neuronas de ratón, lo que sugiere posibles implicaciones para la investigación neurológica y la comprensión de las enfermedades relacionadas con el cerebro .

Tecnología de secuenciación genómica: El desarrollo de nuevos métodos de secuenciación como DR-6mA-seq utiliza this compound para permitir la detección de alta confianza, basada en mutaciones, de resolución de bases de 6mA en todo el genoma. Esto es fundamental para analizar las características genómicas de los mamíferos y comprender los marcadores genéticos .

Mecanismo De Acción

Target of Action

N6-Methyl-2’-deoxyadenosine (N6-Me-dAdo) is a DNA modification that primarily targets the DNA itself . It is a prevalent DNA modification in prokaryotes and has recently been identified in higher eukaryotes, including mammals . It is located at the transcription start site and plays a role in increased gene expression .

Mode of Action

N6-Me-dAdo interacts with its targets by accumulating along promoters and coding sequences in activated cells . The deposition of N6-Me-dAdo is associated with increased genome-wide occupancy of the mammalian N6-Me-dAdo methyltransferase, N6amt1 . This correlates with induced gene expression . The accumulation of N6-Me-dAdo is associated with transcriptional activation at specific promoters, which is required for messenger RNA expression .

Biochemical Pathways

N6-Me-dAdo is involved in the regulation of gene transcription, DNA repair, and replication in prokaryotes and protists . It is also involved in the regulation of experience-dependent gene expression in the adult brain . Methyltransferase METTL4 or N6AMT1 catalyze the transfer of a methyl group from the methyl donor S-adenosylmethionine (SAM) to unmethylated A, leading to a 6mA site and S-adenosylhomocysteine (SAH) . 6mA can be oxidatively demethylated by ALKBH1 and ALKBH4 using oxygen, alpha-ketoglutarate (α-KG), and ferrous ion (Fe 2+), leading to an unstable intermediate .

Pharmacokinetics

It is known that n6-me-dado is a precursor of n6-methyl-2’-deoxyadenosine 3’, 5’-bisphosphate (n6mabp), a competitive antagonist specific to the p2y1 receptors in the p2y receptor family .

Result of Action

The molecular and cellular effects of N6-Me-dAdo’s action include the promotion of hyperproliferation of certain progenitor cells and the repression of apoptosis of erythroid progenitor cells (EPCs) . It also drives activity-induced gene expression and is required for fear extinction .

Action Environment

The action of N6-Me-dAdo is influenced by environmental factors such as neuronal activation . In adult mice trained in fear extinction, N6-Me-dAdo accumulates along promoters and coding sequences in activated prefrontal cortical neurons . This highlights changes in N6-Me-dAdo as an epigenetic mechanism associated with activity-induced gene expression and the formation of fear extinction memory .

Safety and Hazards

The safety data sheet for N6-Methyl-2’-deoxyadenosine recommends against its use for food, drug, pesticide, or biocidal product use . It should be used as laboratory chemicals only .

Direcciones Futuras

N6-methyladenine (m6A) mRNA modification is the most abundant form of post-transcriptional RNA modification in mammals and is involved in regulating mRNA translation and degradation . Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . Future research will likely focus on further understanding the regulatory pathways and biological functions of this modification in eukaryotes .

Análisis Bioquímico

Biochemical Properties

N6-Methyl-2’-deoxyadenosine interacts with several enzymes and proteins. Methyltransferase METTL4 or N6AMT1 catalyzes the transfer of a methyl group from the methyl donor S-adenosylmethionine (SAM) to unmethylated adenine, leading to a N6-Methyl-2’-deoxyadenosine site and S-adenosylhomocysteine (SAH) . N6-Methyl-2’-deoxyadenosine can be oxidatively demethylated by ALKBH1 and ALKBH4 using oxygen, alpha-ketoglutarate (α-KG), and ferrous ion (Fe 2+), leading to an unstable intermediate .

Cellular Effects

N6-Methyl-2’-deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, N6-Methyl-2’-deoxyadenosine promotes the hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells and represses the apoptosis of erythroid progenitor cells (EPCs) .

Molecular Mechanism

N6-Methyl-2’-deoxyadenosine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, N6-Methyl-2’-deoxyadenosine enhances and prolongs the activation of erythropoiesis-associated master gene c-Kit and its downstream signaling, leading to expansion and accumulation of EPCs .

Temporal Effects in Laboratory Settings

The effects of N6-Methyl-2’-deoxyadenosine change over time in laboratory settings. It has been observed that N6-Methyl-2’-deoxyadenosine stimulates the self-renewal of BFU-E progenitor cells and enhances the activation of c-Kit signaling pathways .

Metabolic Pathways

N6-Methyl-2’-deoxyadenosine is involved in several metabolic pathways. It interacts with enzymes such as METTL4 or N6AMT1 and cofactors like SAM

Subcellular Localization

It is believed that N6-Methyl-2’-deoxyadenosine may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSDOYRQWBDGQQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173840
Record name N(6)-Methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2002-35-9
Record name 2′-Deoxy-N6-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Methyl-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-Methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-METHYLDEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48QZW2IR9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N6-Methyl-2'-deoxyadenosine (m6dA) as an epigenetic mark?

A1: Unlike genetic information encoded in the DNA sequence itself, epigenetic marks like m6dA represent modifications that influence gene expression without altering the underlying sequence. These marks play a crucial role in regulating cellular processes, development, and disease.

Q2: Is there a link between m6dA and fear extinction memory?

A2: Emerging research suggests a connection between m6dA and fear extinction memory. Studies in mice have shown that m6dA levels increase in the prefrontal cortex, a brain region crucial for memory and learning, during fear extinction learning [, ]. This accumulation of m6dA appears necessary for the proper expression of genes, such as bdnf, involved in forming fear extinction memories.

Q3: Can environmental factors influence m6dA levels?

A3: While research is ongoing, studies indicate that environmental contaminants might influence m6dA levels. For instance, research on amphipods suggests a link between exposure to environmental pollutants, alterations in m6dA levels, and the occurrence of embryo malformations [, ]. This suggests that environmental factors might disrupt epigenetic regulation via m6dA, potentially impacting development and potentially contributing to disease susceptibility.

Q4: Are there connections between m6dA and cancer?

A4: While research is in its early stages, some studies suggest a potential link between m6dA and cancer. For example, researchers observed significantly elevated levels of hm6dA, a hydroxylated derivative of m6dA, in lung carcinoma tissues []. This increase is thought to be related to the higher expression of the ALKBH1 protein, which facilitates hm6dA formation from m6dA. The exact role of hm6dA in cancer development remains to be determined.

Q5: What are the common methods used to measure m6dA levels?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for quantifying m6dA levels in various biological samples [, , , ]. This method offers high sensitivity and specificity, allowing for accurate measurement of this relatively low-abundance DNA modification.

Q6: Beyond measuring overall m6dA levels, can we determine its distribution within the genome?

A6: Yes, techniques like m6dA-sequencing (m6dA-seq) can map the distribution of m6dA across the genome. This approach provides insights into the genomic regions where m6dA is enriched and its potential regulatory roles at specific gene loci.

Q7: What challenges are associated with studying m6dA, and how are researchers addressing them?

A7: One of the primary challenges in studying m6dA is its relatively low abundance in DNA compared to other modifications like 5-methylcytosine. This necessitates highly sensitive and specific detection methods, such as LC-MS/MS and m6dA-seq. Furthermore, distinguishing genuine m6dA signals from background noise or contamination is crucial, leading to the development of improved methods and controls [].

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